Methyl 4-iodo-2-methoxybenzoate
Overview
Description
Methyl 4-iodo-2-methoxybenzoate is an organic compound with the molecular formula C9H9IO3. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an iodine atom, and the carboxyl group is esterified with methanol. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-iodo-2-methoxybenzoate can be synthesized through several methods. One common method involves the iodination of methyl 2-methoxybenzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective iodination at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified through techniques like recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-iodo-2-methoxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Major Products Formed
Substitution: Formation of compounds like methyl 4-azido-2-methoxybenzoate.
Reduction: Formation of methyl 4-iodo-2-methoxybenzyl alcohol.
Oxidation: Formation of methyl 4-iodo-2-carboxybenzoate.
Scientific Research Applications
Methyl 4-iodo-2-methoxybenzoate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential precursor for the synthesis of iodine-containing radiopharmaceuticals used in diagnostic imaging.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-iodo-2-methoxybenzoate depends on its application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, its iodine atom can participate in halogen bonding, influencing molecular recognition and binding events. The methoxy and ester groups can also interact with biological targets, affecting the compound’s overall reactivity and function.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodo-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 4-iodo-2-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 4-bromo-2-methoxybenzoate: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness
Methyl 4-iodo-2-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, allowing for the synthesis of a broader range of derivatives.
Properties
IUPAC Name |
methyl 4-iodo-2-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNOTXROWOGSGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626999 | |
Record name | Methyl 4-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148490-97-5 | |
Record name | Methyl 4-iodo-2-methoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148490-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-iodo-2-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4-iodo-2-methoxy-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.776 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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